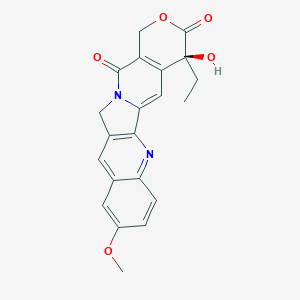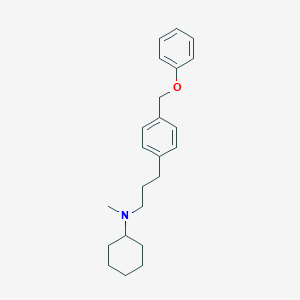
Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- is a chemical compound that is widely used in scientific research. It is a derivative of amphetamine and has been found to have several interesting properties that make it a valuable tool in the laboratory.
Wirkmechanismus
Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- works by inhibiting the activity of MAO, an enzyme that breaks down neurotransmitters such as dopamine and serotonin. By inhibiting MAO, Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- increases the levels of these neurotransmitters in the brain, leading to increased activity in the central nervous system.
Biochemische Und Physiologische Effekte
Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- has been found to have several biochemical and physiological effects. It has been shown to increase locomotor activity in rats and to produce hyperactivity in mice. It has also been found to increase the release of dopamine and serotonin in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- has several advantages for lab experiments. It is a potent inhibitor of MAO and has been shown to have high selectivity for MAO-B. It has also been found to have a long half-life, making it useful for studying the effects of amphetamine derivatives on the central nervous system. However, Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- has some limitations as well. It is not very soluble in water, making it difficult to administer to animals. It is also a relatively new compound, and more research is needed to fully understand its properties and potential uses.
Zukünftige Richtungen
There are several future directions for research on Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)-. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. It has been shown to protect neurons from oxidative stress and to increase the levels of neurotrophic factors in the brain. Another area of interest is its potential as a tool for studying the role of MAO in various physiological processes. Further research is needed to fully understand the properties and potential uses of this compound.
Conclusion:
Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- is a valuable tool in scientific research. It has been found to have several interesting properties, including its ability to inhibit MAO and increase the levels of dopamine and serotonin in the brain. While there are some limitations to its use, there are also many potential future directions for research on this compound. Overall, Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- is a promising compound that has the potential to advance our understanding of the central nervous system and to lead to the development of new treatments for neurodegenerative diseases.
Synthesemethoden
Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- can be synthesized by reacting 3-(p-phenoxymethylphenyl)propyl chloride with cyclohexylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization. This method has been reported to yield high purity and high yields of the compound.
Wissenschaftliche Forschungsanwendungen
Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- has been used in several scientific research studies. It has been found to be a potent inhibitor of monoamine oxidase (MAO) and has been used to study the role of MAO in various physiological processes. It has also been used to study the effects of amphetamine derivatives on the central nervous system.
Eigenschaften
CAS-Nummer |
19733-78-9 |
|---|---|
Produktname |
Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- |
Molekularformel |
C23H31NO |
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
N-methyl-N-[3-[4-(phenoxymethyl)phenyl]propyl]cyclohexanamine |
InChI |
InChI=1S/C23H31NO/c1-24(22-10-4-2-5-11-22)18-8-9-20-14-16-21(17-15-20)19-25-23-12-6-3-7-13-23/h3,6-7,12-17,22H,2,4-5,8-11,18-19H2,1H3 |
InChI-Schlüssel |
QQMHPPORADMZRA-UHFFFAOYSA-N |
SMILES |
CN(CCCC1=CC=C(C=C1)COC2=CC=CC=C2)C3CCCCC3 |
Kanonische SMILES |
CN(CCCC1=CC=C(C=C1)COC2=CC=CC=C2)C3CCCCC3 |
Andere CAS-Nummern |
19733-78-9 |
Synonyme |
N-Methyl-N-[3-[p-(phenoxymethyl)phenyl]propyl]cyclohexan-1-amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



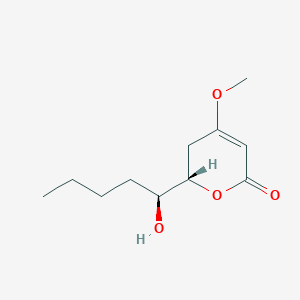
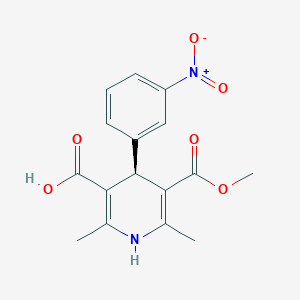
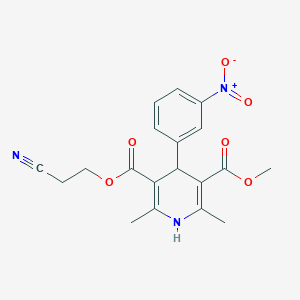
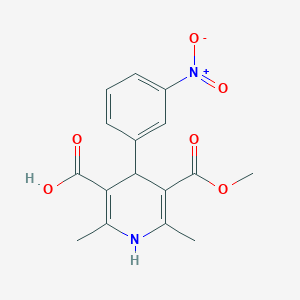
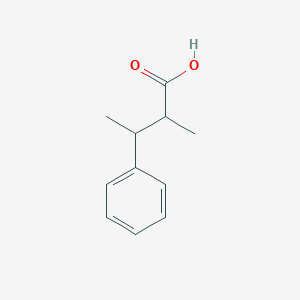
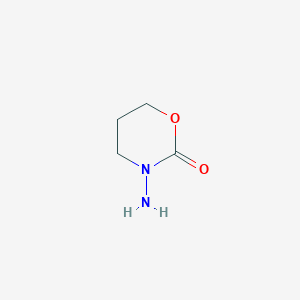
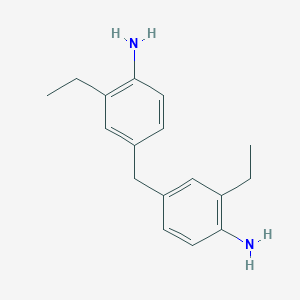
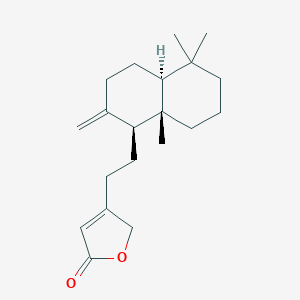
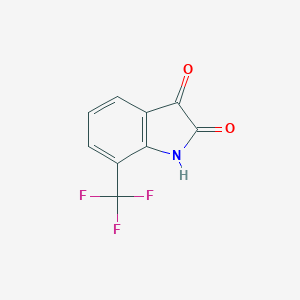
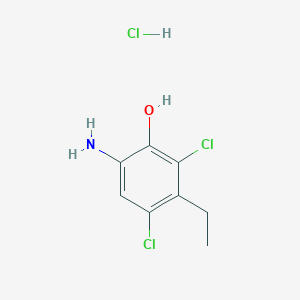
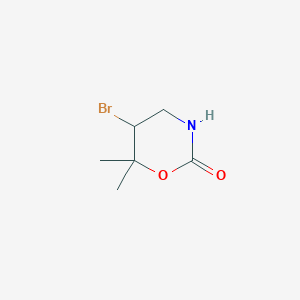
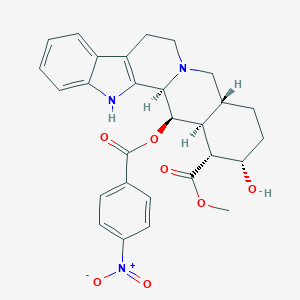
![(4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine](/img/structure/B22972.png)
